2-Chloro-2-hydroxyiminoacetic acid ethyl ester (also known as ethyl chlorooximinoacetate) is a relatively simple molecule with the chemical formula C₄H₆ClNO₃. Its synthesis has been reported in several scientific publications, often involving the reaction of chloroacetic acid derivatives with sodium nitrite under specific conditions [, ].
This compound has been explored for various applications in organic chemistry due to its functional groups and reactivity. Some notable examples include:
While the specific biological activity of 2-Chloro-2-hydroxyiminoacetic acid ethyl ester itself is not extensively studied, there is some research exploring its potential as a:
Ethyl 2-chloro-2-(hydroxyimino)acetate is an organic compound characterized by the presence of a chloro group, a hydroxyimino group, and an ester functional group. Its chemical formula is CHClNO, and it has a molecular weight of approximately 179.58 g/mol. The compound is known for its potential applications in organic synthesis and medicinal chemistry, particularly due to its unique structural features that allow for various chemical transformations.
Ethyl chlorooximinoacetate itself does not possess a known mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications.
Several synthesis methods for ethyl 2-chloro-2-(hydroxyimino)acetate have been reported:
Interaction studies involving ethyl 2-chloro-2-(hydroxyimino)acetate focus on its reactivity with nucleophiles and electrophiles. Such studies help elucidate its potential as a building block in medicinal chemistry. Additionally, understanding its interactions can provide insights into its safety profile and toxicity.
Ethyl 2-chloro-2-(hydroxyimino)acetate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
Compound Name | Unique Features |
---|---|
Ethyl Glyoxylate | Contains a carbonyl group instead of a chloro group. |
Ethyl 2-hydroxyiminoacetate | Lacks the chloro substituent; more reactive towards nucleophiles. |
Ethyl 2-bromo-2-(hydroxyimino)acetate | Similar structure but contains a bromo group instead of chloro. |
Ethyl 2-amino-2-(hydroxyimino)acetate | Contains an amino group which alters its reactivity profile. |
These compounds illustrate the versatility of the hydroxyimino functional group while highlighting the unique reactivity imparted by the chloro substituent in ethyl 2-chloro-2-(hydroxyimino)acetate.
Corrosive;Irritant;Health Hazard